2-(4,6-dimethyl-1-benzofuran-3-yl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)acetamide
CAS No.: 880787-69-9
Cat. No.: VC16283786
Molecular Formula: C16H19NO4S
Molecular Weight: 321.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 880787-69-9 |
|---|---|
| Molecular Formula | C16H19NO4S |
| Molecular Weight | 321.4 g/mol |
| IUPAC Name | 2-(4,6-dimethyl-1-benzofuran-3-yl)-N-(1,1-dioxothiolan-3-yl)acetamide |
| Standard InChI | InChI=1S/C16H19NO4S/c1-10-5-11(2)16-12(8-21-14(16)6-10)7-15(18)17-13-3-4-22(19,20)9-13/h5-6,8,13H,3-4,7,9H2,1-2H3,(H,17,18) |
| Standard InChI Key | ARWREZMYDPUWIJ-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC(=C2C(=C1)OC=C2CC(=O)NC3CCS(=O)(=O)C3)C |
Introduction
2-(4,6-Dimethyl-1-benzofuran-3-yl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)acetamide is a complex organic compound that has garnered attention in the field of medicinal chemistry due to its unique structural features and potential biological activities. This compound combines a benzofuran moiety with a tetrahydrothiophene derivative, which may contribute to its chemical reactivity and biological efficacy.
Synthesis and Characterization
The synthesis of this compound typically involves multiple steps, including the formation of the benzofuran and tetrahydrothiophene moieties, followed by their coupling to form the acetamide derivative. Common analytical techniques used for characterization include NMR spectroscopy, mass spectrometry, and infrared spectroscopy.
| Technique | Purpose |
|---|---|
| NMR Spectroscopy | Confirmation of structure and purity |
| Mass Spectrometry | Molecular weight determination |
| Infrared Spectroscopy | Identification of functional groups |
Potential Biological Activities
While specific biological activities of 2-(4,6-dimethyl-1-benzofuran-3-yl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)acetamide are not well-characterized, compounds with similar structures have shown anti-inflammatory and antimicrobial properties. Further research is needed to explore its potential therapeutic applications.
| Potential Activity | Mechanism |
|---|---|
| Anti-inflammatory | Possible interaction with enzymes or receptors involved in inflammation |
| Antimicrobial | Potential disruption of microbial cell functions |
Research Findings and Future Directions
Research on this compound is ongoing, with a focus on its synthesis, characterization, and potential applications in medicinal chemistry. Future studies should aim to elucidate its biological activities through in vitro and in vivo experiments, as well as molecular docking studies to predict interactions with biological targets.
| Future Research Directions | Objectives |
|---|---|
| Biological Activity Studies | Determine anti-inflammatory and antimicrobial efficacy |
| Molecular Docking | Predict interactions with enzymes or receptors |
| Therapeutic Application Development | Explore potential uses in drug development |
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